![molecular formula C11H7ClO2 B1616385 (4-Chlorophenyl)(2-furyl)methanone CAS No. 13365-63-4](/img/structure/B1616385.png)
(4-Chlorophenyl)(2-furyl)methanone
Overview
Description
4-Chlorophenyl)(2-furyl)methanone is an organic compound belonging to the class of compounds known as ketones. It is a colorless liquid with a sweet, fruity odor. This compound has a wide range of applications in the chemical and pharmaceutical industry, and is widely used in the synthesis of various drugs and other compounds. The synthesis of this compound is relatively simple, and it can be synthesized from commercially available starting materials.
Scientific Research Applications
Synthesis and Potential Therapeutic Applications : A study details the synthesis of a series of compounds through a linear bi-step approach starting with 2-furyl(1-piperazinyl)methanone, aiming to explore their therapeutic potential. Some of these compounds exhibited considerable α-glucosidase inhibitory activity, alongside evaluations for hemolytic and cytotoxic profiles, indicating their potential as therapeutic agents (Abbasi et al., 2019).
Alzheimer's Disease Research : Another study synthesized multifunctional amides showing moderate enzyme inhibitory potentials and mild cytotoxicity. These compounds, derived from 2-furyl(1-piperazinyl)methanone, were evaluated for their enzyme inhibition activity against acetyl and butyrylcholinesterase enzymes, suggesting a potential template for developing new drugs against Alzheimer's disease (Hassan et al., 2018).
Antibacterial Potential : Research into 2-furyl[(4-aralkyl)-1-piperazinyl]methanone derivatives highlighted their synthesis and evaluation for antibacterial potential. These molecules showed decent inhibitory activity against various Gram-negative and Gram-positive bacteria, with certain derivatives exhibiting low minimum inhibitory concentrations, suggesting their utility as therapeutic agents with antibacterial properties (Abbasi et al., 2018).
Chemical Synthesis and Environmental Applications : The photo-induced rearrangement of 2'-arylisoflavones for the synthesis of (2-hydroxyphenyl)(fused phenyl)methanones is another application. This method, which does not require any transition metal catalyst, oxidant, or additives and uses ethanol as the solvent, is both cost-efficient and environmentally friendly, showcasing the versatility of compounds related to (4-Chlorophenyl)(2-furyl)methanone in chemical synthesis and potential environmental applications (Wang et al., 2019).
properties
IUPAC Name |
(4-chlorophenyl)-(furan-2-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClO2/c12-9-5-3-8(4-6-9)11(13)10-2-1-7-14-10/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIYZYIJVBGPXKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90355596 | |
Record name | (4-chlorophenyl)(2-furyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90355596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chlorophenyl)(2-furyl)methanone | |
CAS RN |
13365-63-4 | |
Record name | (4-chlorophenyl)(2-furyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90355596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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